molecular formula C13H7N5O2S2 B2573371 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203253-76-2

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2573371
CAS No.: 1203253-76-2
M. Wt: 329.35
InChI Key: KYGBCJMRMTVNNW-UHFFFAOYSA-N
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Description

This compound integrates a benzo[c][1,2,5]thiadiazole core linked to a 1,3,4-oxadiazole ring substituted with a thiophene-2-yl group. The benzo[c][1,2,5]thiadiazole moiety is electron-deficient, enhancing charge-transfer properties, while the oxadiazole-thiophene system contributes to π-conjugation and structural rigidity. Such features make it relevant in materials science (e.g., organic semiconductors) and medicinal chemistry (e.g., enzyme inhibition) .

Properties

IUPAC Name

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5O2S2/c19-11(7-3-4-8-9(6-7)18-22-17-8)14-13-16-15-12(20-13)10-2-1-5-21-10/h1-6H,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGBCJMRMTVNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Structural Overview

The compound features a complex structure that includes:

  • Thiophene ring : Known for its role in various biological activities.
  • Oxadiazole ring : Associated with antimicrobial and anticancer properties.
  • Thiadiazole moiety : Often linked to antioxidant and anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific kinases and enzymes involved in cancer progression and inflammation.
  • Antioxidant Activity : The presence of thiophene and oxadiazole rings contributes to its ability to scavenge free radicals.
  • Cell Cycle Arrest : Some derivatives have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds related to this compound. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AHCT116 (Colon Cancer)0.67
Compound BMCF7 (Breast Cancer)1.18
Compound CA549 (Lung Cancer)0.80

These findings suggest that the compound exhibits significant potency against various cancer cell lines.

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. For example:

  • In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Compounds with similar structures have shown activity against resistant strains of bacteria.

Case Studies

  • Study on Anticancer Properties : A study evaluated the efficacy of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole derivatives against multiple cancer cell lines. Results indicated a significant reduction in cell viability at low concentrations (IC50 values ranging from 0.67 µM to 1.18 µM) compared to standard chemotherapy agents like doxorubicin .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity of related thiophene and oxadiazole derivatives. The compounds were tested against a panel of pathogens, showing promising results with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Comparison with Similar Compounds

Structural Analogues with Thiophene-Oxadiazole/Thiadiazole Motifs
Compound Name Structural Differences Key Properties/Applications Reference
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a) Replaces oxadiazole with thiadiazole; lacks benzo[c][1,2,5]thiadiazole Exhibits antimicrobial activity (93% yield, mp 178–181°C)
5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives Thiadiazole core with alkyl substituents; no fused aromatic system Demonstrated 50 µg/mL inhibition in bioassays (Fig. 4)
DTCTB (7-(5-(di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazole-4-carbonitrile) Replaces oxadiazole with cyano group; adds di-p-tolylamino substituent High charge mobility in organic photovoltaics
Compound 3a () Benzo[c][1,2,5]thiadiazole linked to bithiophene; ester instead of carboxamide Used in phototheranostics; exhibits strong near-infrared fluorescence

Key Insights :

  • Electronic Effects : Oxadiazole derivatives (target compound) exhibit stronger electron deficiency than thiadiazole analogs, enhancing charge transport in semiconductors .
  • Bioactivity : Thiadiazole-carboxamides (e.g., 3a–d in ) show superior antimicrobial activity compared to oxadiazole derivatives, likely due to sulfur’s electronegativity and hydrogen-bonding capacity .
  • Synthetic Flexibility : The target compound’s carboxamide group allows easier functionalization than ester-linked analogs (e.g., 3a in ), enabling tailored modifications for drug design .
Positional Isomerism in Thiophene Substitution

The compound N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide () differs only in thiophene substitution (3-yl vs. 2-yl). This positional change alters:

  • Conjugation : Thiophene-2-yl ensures better π-orbital overlap with the oxadiazole ring, improving planarity and electronic delocalization.
  • Solubility : Thiophene-3-yl derivatives may exhibit lower solubility due to asymmetric packing in crystalline phases .
Pharmacophore Hybrids ()

Compounds like 7c (N-(5-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[d]oxazol-2-yl)butyramide) share the thiophene-oxadiazole motif but incorporate pyrazoline and benzoxazole groups. Key comparisons:

Property Target Compound 7c ()
Melting Point Not reported 178–181°C
Bioactivity Predicted enzyme inhibition (structural analogy) Antitubercular (IC₅₀: 2.4 µg/mL)
Synthetic Route Amide coupling (similar to ) Cyclocondensation of hydrazine and carbonyls
Computational and Spectroscopic Comparisons
  • DFT Studies () : Hybrid functionals (e.g., B3LYP) predict the target compound’s HOMO-LUMO gap to be ~0.5 eV narrower than thiadiazole analogs, favoring charge separation in optoelectronic applications .
  • Crystallography () : SHELX-refined structures of analogs (e.g., DTCPB) reveal shorter C–S bond lengths in thiadiazoles (1.65 Å) vs. oxadiazoles (1.42 Å), influencing stability and reactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of thiophene-derived intermediates (e.g., thiophene-2-carbohydrazides) with benzothiadiazole carbonyl chlorides. Key steps include nucleophilic substitution and heterocyclization under reflux in polar aprotic solvents like acetonitrile or DMF. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments and carbon frameworks, critical for verifying connectivity between thiophene, oxadiazole, and benzothiadiazole moieties .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O, C-N) and hydrogen bonding interactions .
  • X-ray Crystallography : Resolves structural ambiguities; SHELX software is widely used for refinement .
  • Elemental Analysis : Validates stoichiometric purity .

Q. What preliminary biological screening approaches are used for this compound?

  • Methodological Answer : Initial screening involves in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HepG-2, A-549). IC50 values are calculated using dose-response curves, with cisplatin as a positive control. Parallel antimicrobial testing follows CLSI guidelines for bacterial/fungal strains .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Molecular Docking : Tools like MOE or AutoDock model interactions with target proteins (e.g., dihydrofolate reductase). Energy scores (e.g., binding energy −1.6 kcal/mol) correlate with experimental IC50 values .
  • DFT Calculations : B3LYP/6-31G(d) level optimizations predict electronic properties (HOMO-LUMO gaps, electrostatic potentials) to rationalize reactivity variations across analogs .
  • Statistical Validation : Use multivariate analysis to account for assay variability (e.g., cell line heterogeneity, solvent effects) .

Q. What strategies optimize reaction yields and scalability for this compound?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 hrs → 2 hrs) and improves yields (∼15–20% increase) .
  • Catalytic Systems : Mn(II) or iodine-triethylamine mixtures enhance cyclization efficiency in thiadiazole formation .
  • Flow Chemistry : Continuous processes minimize side reactions in large-scale synthesis .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • SAR Studies : Introduce substituents (e.g., electron-withdrawing groups on benzothiadiazole) and assess logP (via HPLC) and metabolic stability (using liver microsomes).
  • Proteolytic Stability : Test resistance to enzymatic degradation in serum-containing media .

Q. What experimental and computational approaches address discrepancies in mechanistic studies?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Differentiate between radical vs. ionic pathways in oxidation reactions .
  • MD Simulations : Model dynamic interactions with lipid bilayers to predict membrane permeability .
  • Inhibitor Profiling : Use selective enzyme inhibitors (e.g., COX-2 inhibitors) to validate proposed mechanisms in inflammation models .

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